molecular formula C24H46N8O7 B14609298 L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine CAS No. 57468-19-6

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine

Katalognummer: B14609298
CAS-Nummer: 57468-19-6
Molekulargewicht: 558.7 g/mol
InChI-Schlüssel: GJGRZQNCXMZHKU-QQCJEOGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine is a peptide composed of multiple amino acids, specifically lysine and alanine. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.

    Coupling: The activated amino acids are coupled to the growing peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as bacteria or yeast, which then produces the peptide.

Analyse Chemischer Reaktionen

Types of Reactions

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can break disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Wissenschaftliche Forschungsanwendungen

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial activity.

    Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Wirkmechanismus

The mechanism of action of L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or signal transduction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Alanyl-L-alanine: A simpler dipeptide with similar structural features.

    L-Alanyl-L-phenylalanyl-L-alanyl-L-alanylglycine: A more complex peptide with additional amino acids.

Uniqueness

L-Lysyl-L-alanyl-L-alanyl-L-lysyl-L-alanyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its multiple lysine residues contribute to its basic nature and potential for forming ionic interactions, while the alanine residues provide structural stability.

Eigenschaften

CAS-Nummer

57468-19-6

Molekularformel

C24H46N8O7

Molekulargewicht

558.7 g/mol

IUPAC-Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C24H46N8O7/c1-13(29-22(36)17(27)9-5-7-11-25)19(33)28-15(3)21(35)32-18(10-6-8-12-26)23(37)30-14(2)20(34)31-16(4)24(38)39/h13-18H,5-12,25-27H2,1-4H3,(H,28,33)(H,29,36)(H,30,37)(H,31,34)(H,32,35)(H,38,39)/t13-,14-,15-,16-,17-,18-/m0/s1

InChI-Schlüssel

GJGRZQNCXMZHKU-QQCJEOGWSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N

Kanonische SMILES

CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.